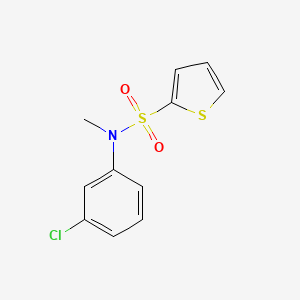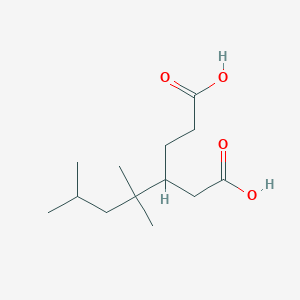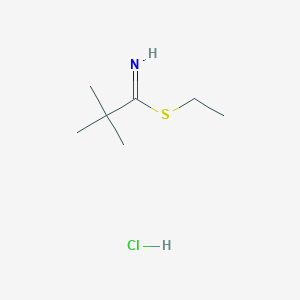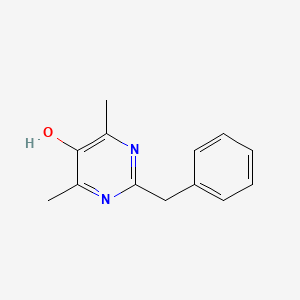![molecular formula C14H9NO6 B14398853 3-[(2-Nitrobenzoyl)oxy]benzoic acid CAS No. 89882-95-1](/img/structure/B14398853.png)
3-[(2-Nitrobenzoyl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Nitrobenzoyl)oxy]benzoic acid is an organic compound that features both nitro and carboxylic acid functional groups. This compound is part of the broader class of nitrobenzoic acids, which are known for their diverse applications in organic synthesis and industrial processes. The presence of the nitro group imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Nitrobenzoyl)oxy]benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of methyl benzoate, followed by hydrolysis to yield the desired product . Another approach involves treating benzaldehyde under nitration conditions, which initially converts the aldehyde to the acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration processes. These processes utilize concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The resulting nitrobenzoic acid is then purified through recrystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Nitrobenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminium hydride or sodium borohydride are common reducing agents.
Substitution: Nitration typically involves concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Conversion to 3-aminobenzoic acid.
Reduction: Formation of 3-hydroxybenzoic acid.
Substitution: Various substituted nitrobenzoic acids depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3-[(2-Nitrobenzoyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-[(2-Nitrobenzoyl)oxy]benzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrobenzoic acid: A precursor to 3-aminobenzoic acid, used in dye synthesis.
2-Nitrobenzoic acid: Known for its use in organic synthesis and as a reagent in chemical reactions.
4-Nitrobenzoic acid: Utilized in the production of pharmaceuticals and agrochemicals.
Uniqueness
3-[(2-Nitrobenzoyl)oxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both nitro and carboxylic acid groups allows for diverse reactivity and applications in various fields.
Propiedades
Número CAS |
89882-95-1 |
|---|---|
Fórmula molecular |
C14H9NO6 |
Peso molecular |
287.22 g/mol |
Nombre IUPAC |
3-(2-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-4-3-5-10(8-9)21-14(18)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,16,17) |
Clave InChI |
PEAAVHHLOKTQGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B14398771.png)


![4-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14398792.png)


![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)






![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
